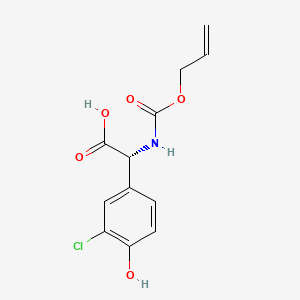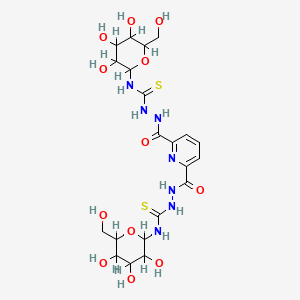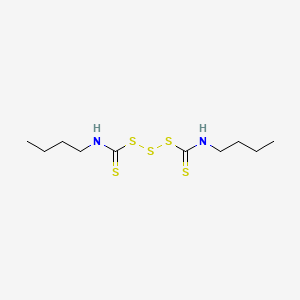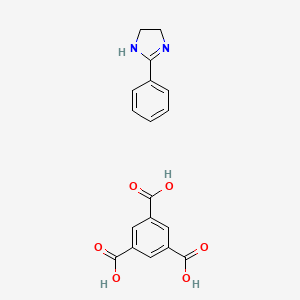
2,4,6-Tris(alpha-methylethyl)-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisopropyl-m-cresol is an organic compound with the molecular formula C16H26O. It is a derivative of m-cresol, where three isopropyl groups are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropyl-m-cresol typically involves the alkylation of m-cresol with isopropyl halides in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:
Starting Material: m-Cresol
Reagents: Isopropyl halides (e.g., isopropyl chloride or isopropyl bromide)
Catalyst/Base: Strong base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Toluene or xylene
Reaction Conditions: Elevated temperatures (typically around 100-150°C)
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Triisopropyl-m-cresol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the selectivity and yield of the desired product. The process is optimized to minimize by-products and maximize the purity of 2,4,6-Triisopropyl-m-cresol .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles such as halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds
Scientific Research Applications
2,4,6-Triisopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceuticals.
Industry: Utilized as an additive in lubricants, fuels, and as a stabilizer in plastics and rubber
Mechanism of Action
The mechanism of action of 2,4,6-Triisopropyl-m-cresol involves its interaction with cellular membranes and proteins. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. The molecular targets include membrane lipids and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
m-Cresol: The parent compound with a single hydroxyl group and a methyl group on the benzene ring.
2,4,6-Triisopropylphenol: Similar structure but lacks the methyl group at the 3-position.
2,4,6-Trimethylphenol: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
2,4,6-Triisopropyl-m-cresol is unique due to the presence of three bulky isopropyl groups, which impart steric hindrance and influence its reactivity and interactions with other molecules. This makes it a valuable compound in applications requiring specific steric and electronic properties .
Properties
CAS No. |
60834-78-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
3-methyl-2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-14(10(3)4)16(17)15(11(5)6)12(13)7/h8-11,17H,1-7H3 |
InChI Key |
ZGJKGUZCSAJNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


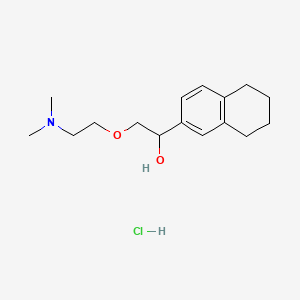
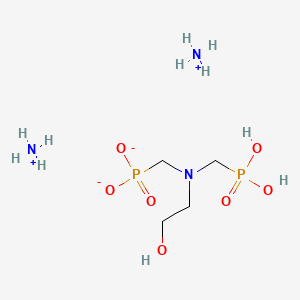
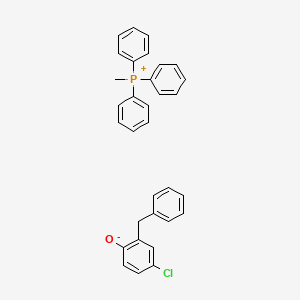

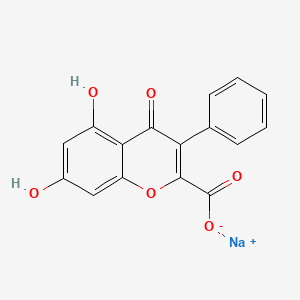
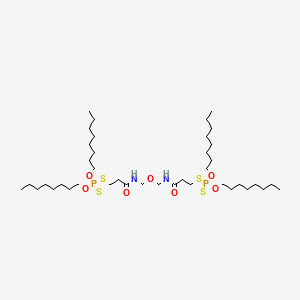
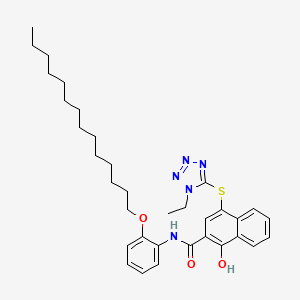
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
